4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide
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Overview
Description
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including a piperidine ring and an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common route includes:
Formation of the Indoline Moiety: Starting with an appropriate indole derivative, methylation is carried out using methyl iodide in the presence of a base such as potassium carbonate.
Piperidine Introduction: The indoline derivative is then reacted with a piperidine derivative under reductive amination conditions, often using sodium triacetoxyborohydride as the reducing agent.
Benzenesulfonamide Formation: The final step involves the sulfonylation of the intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonamide moiety.
Scientific Research Applications
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(2-(1-methylindolin-5-yl)ethyl)benzenesulfonamide: Lacks the piperidine ring.
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide core.
Uniqueness
4-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is unique due to the presence of both the piperidine ring and the indoline moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-18-6-9-21(10-7-18)29(27,28)24-17-23(26-13-4-3-5-14-26)19-8-11-22-20(16-19)12-15-25(22)2/h6-11,16,23-24H,3-5,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPJDYVLUITWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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